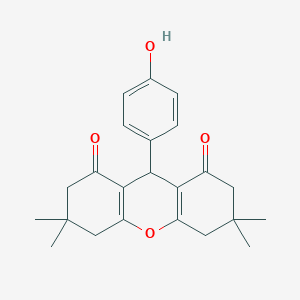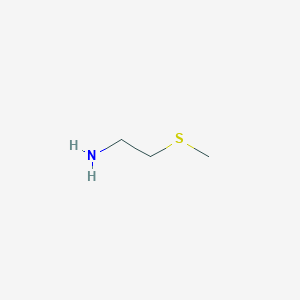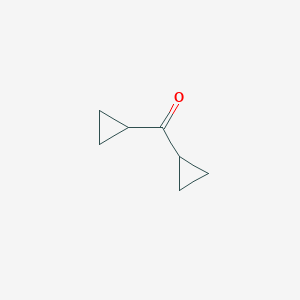
Pyren-1-yl Acetate
説明
Pyren-1-yl Acetate, also known as 1-Acetoxypyrene, is a pyrene derivative . It is an intermediate in the synthesis of 8-Nitro-1-pyrenol-d8, which is a urinary hydroxylated metabolite used as a biomarker of exposure to polycyclic aromatic hydrocarbons .
Synthesis Analysis
The synthesis of Pyren-1-yl Acetate involves various methods such as Suzuki, Heck, and Sonogashira organometallic coupling reactions . The synthesis parameters include cell configuration, pyrene concentration, amount of nucleophile, electrosynthetic method, amount of electrons, atmosphere, solvent quality, and presence/absence of a supporting electrolyte .Molecular Structure Analysis
The crystal structure of Pyren-1-yl Acetate has been re-determined at several pressures ranging from atmospheric up to 3 GPa using a Diamond Anvil Cell (DAC) . The structure consists of infinite π-stacks of anti-parallel Pyren-1-yl Acetate molecules with discernible dimers .Chemical Reactions Analysis
Pyren-1-yl Acetate is involved in various chemical reactions. For instance, it is used in the electrosynthesis of 1-methyl-3-(pyren-1-yl)-1H-imidazol-3-ium tetrafluoroborate via oxidative C–N coupling of pyrene with methylimidazole .Physical And Chemical Properties Analysis
Pyren-1-yl Acetate is a polynuclear aromatic hydrocarbon displaying enhanced luminescence in the solid state . Its average inter-planar distance between individual molecules within π-stacks decreases with pressure in the investigated range . This results in piezochromic properties of Pyren-1-yl Acetate: a red-shift of sample color, as well as a bathochromic shift of fluorescence with pressure .科学的研究の応用
Nucleic Acid Research
Pyren-1-yl Acetate has been utilized in the development of nucleic acid targeting probes and supramolecular constructs . Due to its unique fluorescent properties, such as sensitivity to the microenvironment and the ability to form excimers and exciplexes, it serves as a platform for functional nucleic acid-based constructs . These properties make it an excellent tool for the sequence-specific detection of nucleic acids and discrimination of single nucleotide polymorphisms (SNPs).
Photodynamic Antimicrobial Activity
The compound has applications in photodynamic antimicrobial chemotherapy (PACT) . It’s used in the synthesis of meso-tetra(pyren-1-yl)porphyrin and its indium(III) complex, which have shown effectiveness against microbial pathogens like Staphylococcus aureus . The pyren-1-yl groups enhance the singlet oxygen generating ability of the porphyrin, crucial for PACT’s effectiveness.
Fluorescent Probes for OATP Function Assessment
1-Acetoxypyrene derivatives serve as activatable fluorogenic probes for the assessment of Organic anion-transporting polypeptides (OATPs), which are essential in drug development. These probes enter cells via OATP function and are converted into highly fluorescent compounds, allowing for “no-wash” measurement of OATP function and drug interactions .
Esterase Substrate in Biochemical Studies
As a highly water-soluble fluorogenic esterase substrate, 1-Acetoxypyrene is used in biochemical studies to measure esterase activity. Its fluorescence properties, with an excitation at 460 nm and emission at 510 nm, make it a valuable tool for monitoring enzymatic reactions .
Material Chemistry
Pyren-1-yl Acetate is a valuable component in material chemistry due to its photophysical and electronic properties. Its extended rigid structure makes it suitable for the development of materials with specific optical and electronic characteristics .
Supramolecular Chemistry
The compound’s ability to intercalate into nucleic acid duplexes and act as a π-π-stacking moiety makes it a building block for supramolecular complexes. This application is significant in the creation of nanostructures and molecular assemblies with potential use in nanotechnology and biomolecular studies .
Safety and Hazards
作用機序
Target of Action
Pyren-1-yl Acetate, also known as 1-Acetoxypyrene, is a complex compound that interacts with various targets within biological systemsIt’s known that many pyrene compounds interact with cellular components, such as proteins and nucleic acids .
Mode of Action
Pyrene compounds are known for their unique fluorescent properties, which can be utilized in various biological applications . For instance, they can be used as fluorescent probes for the sequence-specific detection of nucleic acids .
Biochemical Pathways
For example, they have been used in the development of nucleic acid-based tools due to their unique photophysical properties .
Pharmacokinetics
It’s known that the bioavailability and pharmacokinetics of a compound can be influenced by its chemical structure and the presence of functional groups .
Result of Action
For instance, some pyrene compounds have shown potential as anticancer agents, attributed to their ability to induce apoptosis .
Action Environment
The action, efficacy, and stability of Pyren-1-yl Acetate can be influenced by various environmental factors. For instance, the presence of other compounds, pH, temperature, and light exposure can affect the compound’s stability and activity .
特性
IUPAC Name |
pyren-1-yl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12O2/c1-11(19)20-16-10-8-14-6-5-12-3-2-4-13-7-9-15(16)18(14)17(12)13/h2-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMAPHCGFUPXIEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40999989 | |
| Record name | Pyren-1-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40999989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pyren-1-yl Acetate | |
CAS RN |
78751-40-3 | |
| Record name | 1-Pyrenol, 1-acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078751403 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyren-1-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40999989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![7-Phenylbenzo[k]fluoranthene](/img/structure/B103953.png)







![[(5S)-6-amino-5-[[(2R)-2-[[(2S)-1-[(2S)-1-[2-[[(2S)-5-amino-2-[[(2S)-1-[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-3-sulfanylpropanoyl]amino]-6-oxohexyl]azanium](/img/structure/B103983.png)



